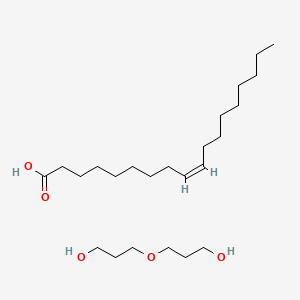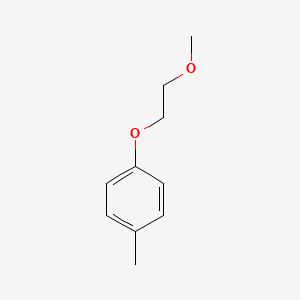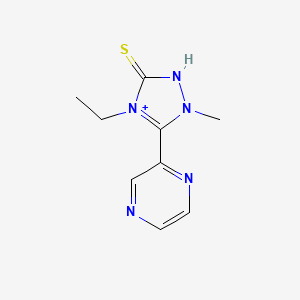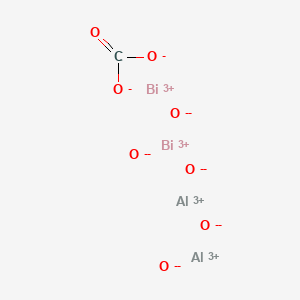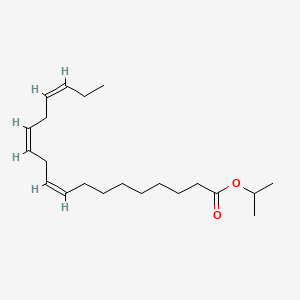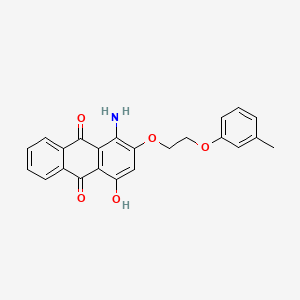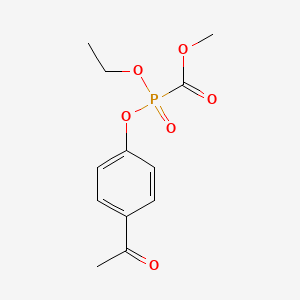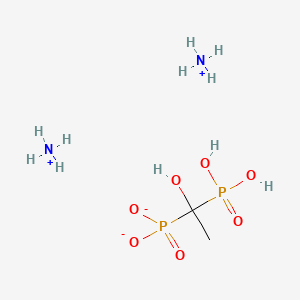
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate is a heterocyclic organic compound with the molecular formula C2H14N2O7P2 and a molecular weight of 240.089282 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonic acid derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different scientific fields .
Wissenschaftliche Forschungsanwendungen
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other phosphonate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bone-related disorders.
Wirkmechanismus
The mechanism of action of diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it can inhibit enzymes involved in bone resorption, making it a potential therapeutic agent for bone-related disorders .
Vergleich Mit ähnlichen Verbindungen
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be compared with other similar compounds, such as:
Etidronic acid: Similar in structure and used in similar applications, but with different potency and efficacy.
Neridronic acid: Another bisphosphonate with applications in bone-related disorders.
Pamidronate: Used in the treatment of bone diseases, with a different mechanism of action and efficacy.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .
Eigenschaften
CAS-Nummer |
66052-90-2 |
|---|---|
Molekularformel |
C2H14N2O7P2 |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |
InChI |
InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |
InChI-Schlüssel |
ARKNDEZWQXSEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


